molecular formula C19H22N2O B14259724 N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine CAS No. 220955-83-9

N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine

Cat. No.: B14259724
CAS No.: 220955-83-9
M. Wt: 294.4 g/mol
InChI Key: IVEIAAJOFLWEKB-SFHVURJKSA-N
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Description

N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy(diphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine typically involves the reaction of pyrrolidine with methoxy(diphenyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-[methoxy(phenyl)methyl]pyrrolidin-1-yl]methanimine
  • N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]ethanimine

Uniqueness

N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine is unique due to the presence of the methoxy(diphenyl)methyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

220955-83-9

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine

InChI

InChI=1S/C19H22N2O/c1-20-21-15-9-14-18(21)19(22-2,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,1,9,14-15H2,2H3/t18-/m0/s1

InChI Key

IVEIAAJOFLWEKB-SFHVURJKSA-N

Isomeric SMILES

COC([C@@H]1CCCN1N=C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(C1CCCN1N=C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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